![molecular formula C8H7BrF3N B1280471 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine CAS No. 843608-53-7](/img/structure/B1280471.png)
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Overview
Description
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromophenyl group attached to a trifluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroethylamine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the process often requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 4-bromophenylethane or 4-bromophenylmethanol.
Substitution: Formation of 4-methoxyphenyl or 4-tert-butylphenyl derivatives.
Scientific Research Applications
Synthesis of Chiral Amines
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is utilized as an intermediate in the synthesis of various chiral amines. Its chirality is essential for the production of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects. The compound can be synthesized via transaminase reactions from prochiral ketones, showcasing its utility in asymmetric synthesis .
Cysteine Protease Inhibitors
Research has indicated that this compound can serve as a scaffold for developing inhibitors targeting cysteine proteases such as cathepsins. These enzymes are implicated in numerous diseases, including cancer and inflammation. The brominated phenyl group enhances binding affinity and selectivity towards these targets .
Studies have demonstrated that this compound exhibits significant biological activity. Its interactions with various biological targets have been investigated to understand its pharmacokinetics and pharmacodynamics better. The trifluoromethyl group contributes to its lipophilicity, improving membrane permeability and bioavailability .
Case Study 1: Synthesis of Antidepressants
In a study focusing on antidepressant compounds, this compound was employed as a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's ability to modulate serotonin levels highlights its potential therapeutic applications in treating depression .
Case Study 2: Anticancer Research
Another investigation utilized this compound in developing novel anticancer agents targeting specific pathways involved in tumor growth. The unique structural features of this compound allowed for the creation of derivatives that showed enhanced cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, including inhibition or activation of target pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- Para-Bromoamphetamine
- Bromantane
- Bromfenac
Uniqueness
Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine stands out due to its trifluoromethyl group, which imparts unique chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Biological Activity
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a bromophenyl group and trifluoromethyl substituents. Its chemical formula is C8H8BrF3N, with a molecular weight of approximately 253.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
The primary biological activity associated with this compound is its role as an inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is crucial for cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:
- Anti-proliferative effects : By disrupting the cell cycle, the compound may induce apoptosis in cancer cells.
- Transcriptional modulation : CDK7 is involved in phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is essential for gene transcription initiation. Inhibition can affect the expression of genes involved in cell survival and proliferation .
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against CDK7, leading to reduced proliferation in various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 0.5 | Inhibition of cell growth |
A549 (Lung) | 0.3 | Induction of apoptosis |
HCT116 (Colon) | 0.4 | Cell cycle arrest |
These results suggest that the compound has potential as a therapeutic agent in treating cancers characterized by overactive CDK7 signaling.
Case Studies
- Leukemia Treatment : A study involving leukemia cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of pro-apoptotic pathways .
- Solid Tumors : In xenograft models of solid tumors, administration of this compound resulted in tumor regression, correlating with decreased CDK7 activity and alterations in downstream signaling pathways related to proliferation and survival .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its lipophilic nature. Studies show that it achieves peak plasma concentrations within 1-2 hours post-administration. The compound is primarily metabolized by liver enzymes with a half-life ranging from 6 to 8 hours.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a tolerable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463855 | |
Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843608-53-7 | |
Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.